2-Ethyl-2-adamantyl acrylate
Overview
Description
2-Ethyl-2-adamantyl acrylate is a chemical compound with the molecular formula C15H22O2 . It is used for industrial and scientific research purposes . Adamantane derivatives, such as 2-Ethyl-2-adamantyl acrylate, are often used in optical disc substrates, optical fibers, or lens lamps due to their optical properties and heat resistance .
Physical And Chemical Properties Analysis
2-Ethyl-2-adamantyl acrylate has a molecular weight of 234.33 and a predicted boiling point of 301.9±11.0 °C. Its predicted density is 1.05±0.1 g/cm3 .Scientific Research Applications
Polymer Synthesis and Modification
2-Ethyl-2-adamantyl acrylate plays a significant role in the synthesis of polymers. For example, tailor-made poly(methyl acrylate)s bearing an amino adamantyl group were prepared using atom transfer radical polymerization (ATRP) (Kavitha & Singha, 2009). This process involved the incorporation of an adamantyl group into the polymer, demonstrating its utility in creating polymers with specific properties.
Another study focused on synthesizing thermally stable vinyl polymers from adamantyl-containing acrylic derivatives, highlighting the impact of adamantyl groups on the thermal stability and flexibility of the resulting polymers (Otsu et al., 1991).
Supramolecular Chemistry
Adamantane derivatives have been synthesized through a one-pot reaction from ethyl 2,4-dioxocyclohexanecarboxylate using domino Michael reactions. This method exemplifies the versatility of adamantane derivatives in supramolecular chemistry (Takagi et al., 2005).
Photopolymerization
1-Adamantyl acrylate, synthesized by reacting 1-adamantanol with acryloyl chloride, was studied for its photopolymerization kinetics. This research demonstrates the utility of adamantyl acrylates in UV curing systems, significantly reducing polymerization shrinkage and enhancing thermal stability (Wang et al., 2012).
Optical Plastics
Poly(2-adamantyl vinyl ether)-based optical plastics have been developed, showcasing excellent thermal stability and desirable properties for optical applications, such as high transparency and refractive indices similar to conventional optical plastics (Namikoshi et al., 2014).
Lithography
2-Ethyl-2-adamantyl acrylate is significant in lithography, particularly in the synthesis of photoresist copolymers. The chemical composition of these copolymers influences their lithographic performance, showcasing the role of adamantyl acrylates in advanced material science (Momose et al., 2007).
High Temperature Resistant Polymers
Adamantyl groups in poly(meth)acrylates significantly increase the rate of polymerization, thermal stability, and glass transition temperature, underscoring their value in creating high-temperature resistant polymers (Kavitha & Singha, 2008).
Advanced Material Properties
The introduction of adamantyl sidegroups in materials such as solid-state fluorescent dyes has been found to enhance luminescence and thermal stability. This research highlights the potential for adamantyl acrylates in modifying the properties of organic materials for advanced applications (Krajcovic et al., 2016).
Host-Guest Chemistry
Studies on host-guest chemistry involving linked β-cyclodextrin trimers and adamantyl substituted poly(acrylate)s have shown significant effects on complexation constants and thermodynamic parameters. This research is crucial for understanding the interactions between adamantyl groups and other chemical entities in aqueous solutions (Nguyen et al., 2013).
Surface Wettability
The wettability of surfaces modified with poly(n-isopropylacrylamide-co-1-adamantan-1-ylmethyl acrylate) has been controlled through the content of adamantane. This study underscores the impact of adamantyl acrylate on surface properties, which is essential in various applications like coatings and biomedical devices (Shi et al., 2013).
Radical Polymerization and Thermal Properties
Research on the polymerization of itaconates containing adamantyl ester groups has revealed high thermal stability of adamantyl-containing polyitaconates. These findings are significant for developing materials with enhanced thermal properties (Matsumoto et al., 1992).
Deprotection Reactions in Lithography
The sensitivity of deprotection reactions for acrylic polymers in lithography, particularly those containing adamantyl units, has been studied, providing insights into the design of photoresists with optimized performance (Matsuzawa et al., 1998).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Future Directions
Adamantane derivatives, including 2-Ethyl-2-adamantyl acrylate, have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
(2-ethyl-2-adamantyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNVUFXLNHSIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623136 | |
Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-adamantyl acrylate | |
CAS RN |
303186-14-3 | |
Record name | 2-Ethyl-2-adamantyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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